molecular formula C13H11FN2O2S B12628015 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 921212-07-9

2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B12628015
CAS No.: 921212-07-9
M. Wt: 278.30 g/mol
InChI Key: WURGPVFOAVOHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, an amino group, and a carboxylic acid group attached to a pyridine ring, along with a sulfanyl group substituted with a 4-methylphenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the amino group play crucial roles in binding to enzymes and receptors, modulating their activity. The sulfanyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, while the sulfanyl group provides additional sites for chemical modification .

Properties

CAS No.

921212-07-9

Molecular Formula

C13H11FN2O2S

Molecular Weight

278.30 g/mol

IUPAC Name

2-amino-5-fluoro-6-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11FN2O2S/c1-7-2-4-8(5-3-7)19-12-10(14)6-9(13(17)18)11(15)16-12/h2-6H,1H3,(H2,15,16)(H,17,18)

InChI Key

WURGPVFOAVOHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=N2)N)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.